molecular formula C19H23N3O3 B2576596 1,6-dimethyl-4-((1-(2-(pyridin-3-yl)acetyl)piperidin-4-yl)oxy)pyridin-2(1H)-one CAS No. 2034239-95-5

1,6-dimethyl-4-((1-(2-(pyridin-3-yl)acetyl)piperidin-4-yl)oxy)pyridin-2(1H)-one

Cat. No. B2576596
CAS RN: 2034239-95-5
M. Wt: 341.411
InChI Key: ORDXFVFIKMOBEU-UHFFFAOYSA-N
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Description

1,6-dimethyl-4-((1-(2-(pyridin-3-yl)acetyl)piperidin-4-yl)oxy)pyridin-2(1H)-one, also known as JNJ-17203212, is a novel and potent antagonist of the transient receptor potential vanilloid 1 (TRPV1) channel. TRPV1 channels are expressed in sensory neurons and play a role in pain sensation, inflammation, and thermoregulation. JNJ-17203212 has potential applications in the treatment of chronic pain, itch, and other TRPV1-mediated conditions.

Scientific Research Applications

Pyridine Derivatives as Insecticides

Pyridine derivatives have been synthesized and tested for their insecticidal activities. For instance, certain pyridine compounds demonstrated significant insecticidal activity, with one being about 4-fold more effective than the commercial insecticide acetamiprid against the cowpea aphid, Aphis craccivora Koch. This highlights the potential of pyridine derivatives in developing more effective insecticides for agricultural use (Bakhite et al., 2014).

Chemical Synthesis and Modifications

Pyridine and its derivatives are central to various chemical syntheses and modifications. For example, the introduction of lactam carbonyl function in 1, 3-disubstituted piperidines showcases the complexity and versatility in modifying pyridine derivatives for targeted chemical properties (Fujii et al., 1977).

Pharmacological Applications

Certain pyridine derivatives are explored for their potential pharmacological benefits. For example, compounds have been synthesized for their antihypertensive activities, suggesting the role of pyridine derivatives in developing new therapeutic agents for managing hypertension (Evans et al., 1983).

Material Science and Coordination Chemistry

Pyridine derivatives also find applications in material science and coordination chemistry. For instance, the synthesis and characterization of complexes with pyridine derivatives highlight their potential in creating new materials with specific electronic or catalytic properties (Kim & Gabbai, 2004).

Organic Synthesis Enhancements

The research on pyridine derivatives extends to improving synthetic routes for organic compounds. Techniques for efficient preparation of heterocyclic N-oxides using pyridine derivatives indicate advancements in synthetic chemistry, facilitating the production of complex molecules with high yields (Zhong et al., 2004).

properties

IUPAC Name

1,6-dimethyl-4-[1-(2-pyridin-3-ylacetyl)piperidin-4-yl]oxypyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3/c1-14-10-17(12-18(23)21(14)2)25-16-5-8-22(9-6-16)19(24)11-15-4-3-7-20-13-15/h3-4,7,10,12-13,16H,5-6,8-9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORDXFVFIKMOBEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1C)OC2CCN(CC2)C(=O)CC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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